molecular formula C31H45NO8 B1205342 Auriculine CAS No. 22595-00-2

Auriculine

Cat. No.: B1205342
CAS No.: 22595-00-2
M. Wt: 559.7 g/mol
InChI Key: FQXZITIIHQHGBC-KRYJLITLSA-N
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Description

Auriculine is a naturally occurring alkaloid with the molecular formula C₃₁H₄₅NO₈ . It is derived from the plant species Liparis auriculata. This compound is known for its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Auriculine involves several steps, starting from simpler organic molecules. The key steps include the formation of the pyrrolizidine ring system and the attachment of the glucopyranosyloxy and benzoate groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane, chloroform, and ethyl acetate, and the reactions are often carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Auriculine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Auriculine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Auriculine is unique due to its complex structure and multiple functional groups. Similar compounds include:

    Pyrrolizidine Alkaloids: Such as retronecine and heliotrine, which also contain the pyrrolizidine ring system.

    Glucopyranosyloxy Benzoates: Compounds like glucopyranosyl benzoate, which share the glucopyranosyloxy group but differ in other structural aspects.

Uniqueness: this compound’s uniqueness lies in its combination of the pyrrolizidine ring system with the glucopyranosyloxy and benzoate groups, which is not commonly found in other natural products .

Properties

IUPAC Name

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3/t22-,24-,25-,26-,27+,28-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXZITIIHQHGBC-KRYJLITLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OC[C@H]3CCN4[C@@H]3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331922
Record name Auriculine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22595-00-2
Record name [(1S,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl 4-(β-D-glucopyranosyloxy)-3,5-bis(3-methyl-2-buten-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22595-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Auriculine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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